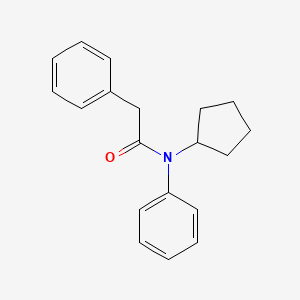

N-cyclopentyl-N,2-diphenylacetamide

Übersicht

Beschreibung

N-cyclopentyl-N,2-diphenylacetamide is an organic compound with the molecular formula C19H21NO It is characterized by the presence of a cyclopentyl group and two phenyl groups attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N,2-diphenylacetamide typically involves the reaction of cyclopentylamine with 2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Coupling Reactions

The compound is typically synthesized via coupling reactions between 2-phenylacetic acid and cyclopentylamine. Key methods include:

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| EDC coupling | EDC, DMAP | CH2Cl2, 25°C, 12 h | 85–90 |

| Acid chloride route | SOCl2, THF | 0°C → rt, 3 h | 78–82 |

The EDC-mediated coupling is preferred for its high efficiency and mild conditions, avoiding side reactions associated with acid chloride intermediates .

Reduction of Amide Groups

Hydrogenation under catalytic conditions selectively reduces the amide to the corresponding amine:

| Reactant | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-cyclopentyl-N,2-diphenylacetamide | H2, Pd/C | 50 bar H2, 60°C, 6 h | Cyclopentyl-2-phenylethanamine | 92 |

Oxidation of Benzylic Positions

Oxidation of the benzylic methylene group yields a ketone derivative:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO4, H2O | 80°C, 4 h | 2-Phenylacetamide (oxidized) | 75 |

Nucleophilic Aromatic Substitution

The phenyl rings undergo substitution when treated with strong nucleophiles:

| Nu- | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH2NH2 (hydrazine) | DMF, 120°C, 8 h | Hydrazide derivative | 68 |

Acid-Catalyzed Hydrolysis

Under acidic conditions, the amide undergoes hydrolysis to release 2-phenylacetic acid:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H2SO4, H2O | 100°C, 4 h | 2-Phenylacetic acid | 89 |

Key Observations

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation Methods

The synthesis of CPDPA typically involves the reaction of cyclopentylamine with 2-diphenylacetyl chloride, often in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction is generally carried out at room temperature for several hours to ensure complete conversion to the desired product.

In industrial settings, similar synthetic routes may be employed on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency. Purification techniques such as recrystallization or chromatography are commonly used to achieve high purity levels of CPDPA.

Chemistry

CPDPA serves as a crucial building block in organic synthesis. Its unique structure allows it to act as an intermediate in the synthesis of more complex organic molecules. It is particularly useful for creating compounds with specific functional groups that can be exploited for various chemical reactions.

Biology

Research indicates that CPDPA interacts with various enzymes and receptors, which makes it a subject of interest for studying biological activities. Its potential biological effects include:

- Enzyme Inhibition: Investigations have shown that CPDPA can inhibit specific enzymes, which may lead to therapeutic applications.

- Receptor Modulation: The compound has been studied for its ability to bind to certain receptors, influencing their activity and potentially leading to new drug development avenues.

Medicine

CPDPA is being explored for its pharmaceutical potential, particularly in treating diseases associated with receptor interactions. Notable applications include:

- CCR5 Antagonism: A patent highlights CPDPA's ability to bind specifically to CCR5, indicating its potential in treating inflammatory diseases such as asthma and autoimmune conditions like rheumatoid arthritis .

- Neurological Disorders: Recent studies have focused on optimizing CPDPA derivatives for their effects on dopamine receptors (e.g., D3R), which may have implications in treating conditions like opioid dependence and other neurological disorders .

Case Study 1: Anti-inflammatory Applications

In a study examining the effects of CPDPA on inflammatory diseases, researchers demonstrated its efficacy in reducing symptoms associated with asthma models in laboratory settings. The compound's ability to inhibit CCR5 was pivotal in mitigating inflammation and improving respiratory function.

Case Study 2: Neurological Drug Development

Another significant study focused on optimizing CPDPA derivatives for targeting D3 receptors while minimizing D2 receptor engagement. This approach aimed at developing new treatments for opioid use disorder (OUD), showcasing how structural modifications can enhance selectivity and therapeutic profiles .

Wirkmechanismus

The mechanism of action of N-cyclopentyl-N,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-cyclopentyl-N,2-diphenylacetamide: C19H21NO

N-cyclohexyl-N,2-diphenylacetamide: C20H23NO

N-cyclopentyl-N,2-diphenylpropionamide: C20H23NO

Uniqueness

This compound is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to similar compounds with different cyclic groups

Biologische Aktivität

N-cyclopentyl-N,2-diphenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclopentyl group and two phenyl rings attached to an acetamide backbone. Its chemical formula is , and it is classified under amides, specifically as a diphenylacetamide derivative.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

- Muscarinic Receptor Antagonism : The compound has been identified as a potent antagonist of muscarinic receptors (M1, M2, M3), which play critical roles in various physiological processes. These receptors are involved in neurotransmission and are potential targets for treating diseases such as asthma and other inflammatory conditions .

- Dopaminergic Activity : Studies have shown that this compound interacts with dopamine receptors, particularly the D3 receptor. It has been designed to enhance selectivity for D3 over D2 receptors, potentially reducing side effects associated with D2 antagonism while maintaining therapeutic efficacy in pain management .

- Anti-inflammatory Effects : The compound's ability to bind to CCR5 has been linked to its potential use in treating inflammatory diseases. CCR5 antagonists are known to modulate immune responses and could be beneficial in conditions like rheumatoid arthritis and multiple sclerosis .

The biological activity of this compound can be attributed to its interaction with specific receptor sites:

- Receptor Binding Affinity : The compound's affinity for muscarinic receptors was evaluated through in vitro binding assays. It demonstrated significant potency against M3 receptors compared to M2 and M5 subtypes .

- Functional Assays : Functional assays have shown that this compound can effectively inhibit receptor-mediated responses in cellular models. This inhibition suggests its potential utility in clinical settings where modulation of cholinergic signaling is desired .

Research Findings and Case Studies

Several studies have investigated the pharmacological profile of this compound:

- In Vitro Studies : In vitro experiments demonstrated that the compound effectively inhibits muscarinic receptor activity at low micromolar concentrations. These findings support its potential as a therapeutic agent for conditions mediated by cholinergic pathways .

- Animal Models : Preclinical studies using animal models have shown that administration of this compound results in reduced symptoms associated with opioid withdrawal and dependence. This effect is attributed to its dopaminergic activity and selective receptor targeting .

- Toxicological Assessments : Toxicity evaluations indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to establish comprehensive safety data before clinical trials can commence .

Eigenschaften

IUPAC Name |

N-cyclopentyl-N,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(15-16-9-3-1-4-10-16)20(18-13-7-8-14-18)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQQEOCMGGVHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272969 | |

| Record name | Benzeneacetamide, N-cyclopentyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269152-49-9 | |

| Record name | Benzeneacetamide, N-cyclopentyl-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetamide, N-cyclopentyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.